2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-difluorophenyl)acetamide
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Description
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H20F2N2O5 and its molecular weight is 478.452. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A study by (Al-Suwaidan et al., 2016) discusses the synthesis and evaluation of a series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. The study highlights the significant antitumor properties of these compounds, including a specific focus on 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, which demonstrated broad-spectrum antitumor activity.
Structural Aspects and Properties
The structural aspects and properties of certain amide-containing isoquinoline derivatives, closely related to the compound , were studied by (Karmakar et al., 2007). This research explored how these compounds interact with different acids and their resulting forms, which may have implications for the studied compound's properties and applications.
Synthesis and Molecular Structure Analysis
A study conducted by (Niederstein & Peter, 1989) focuses on the synthesis of N-acylcatecholamines and 3,4-dihydro-6,7-isoquinolinedioles from N-acyl-3,4-dimethoxyphenethylamines, which are structurally similar to the target compound. This research is vital for understanding the chemical behavior and potential applications of such compounds in various fields.
Synthesis and Application in Neuropharmacology
The work of (Citraro et al., 2006) explored the effects of non-competitive AMPA receptor antagonists, including N-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, in the context of absence epilepsy. This suggests potential neuropharmacological applications for structurally similar compounds, including the one .
properties
IUPAC Name |
2-(3-benzoyl-6,7-dimethoxy-4-oxoquinolin-1-yl)-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O5/c1-34-22-11-17-21(12-23(22)35-2)30(14-24(31)29-16-8-9-19(27)20(28)10-16)13-18(26(17)33)25(32)15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKYBUYXSXQCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)F)C(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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